molecular formula C7H5BrFNO4S B13513181 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B13513181
M. Wt: 298.09 g/mol
InChI Key: GKTVXLSBWDIBAU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid: is a chemical compound with the molecular formula C7H5BrFNO4S and a molecular weight of 298.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to a benzoic acid core. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where strong interactions with molecular targets are required .

Properties

Molecular Formula

C7H5BrFNO4S

Molecular Weight

298.09 g/mol

IUPAC Name

3-bromo-2-fluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5BrFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

GKTVXLSBWDIBAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)N

Origin of Product

United States

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